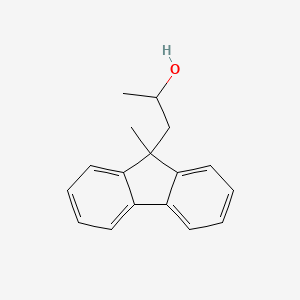

1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL

CAS No.: 93651-43-5

Cat. No.: VC16057282

Molecular Formula: C17H18O

Molecular Weight: 238.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93651-43-5 |

|---|---|

| Molecular Formula | C17H18O |

| Molecular Weight | 238.32 g/mol |

| IUPAC Name | 1-(9-methylfluoren-9-yl)propan-2-ol |

| Standard InChI | InChI=1S/C17H18O/c1-12(18)11-17(2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,18H,11H2,1-2H3 |

| Standard InChI Key | LAAVDJOFEYEVTK-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1(C2=CC=CC=C2C3=CC=CC=C31)C)O |

Introduction

Chemical Identity and Structural Characterization

The molecular formula of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol is C₁₇H₁₈O, with a molecular weight of 238.32 g/mol . Its structure comprises a fluorene system (two benzene rings fused to a central five-membered ring) substituted at the 9-position with a methyl group and a propan-2-ol chain. The SMILES notation (CC(CC1(C2=CC=CC=C2C3=CC=CC=C31)C)O) and InChIKey (LAAVDJOFEYEVTK-UHFFFAOYSA-N) provide precise descriptors for its connectivity and stereochemistry .

Molecular Geometry and Electronic Properties

The fluorene backbone contributes to a planar, conjugated π-system, while the propan-2-ol substituent introduces steric bulk and polarity. Density functional theory (DFT) calculations predict that the methyl group at the 9-position induces slight distortion in the fluorene ring, reducing symmetry but enhancing stability. The hydroxyl group (-OH) on the secondary carbon facilitates hydrogen bonding, influencing solubility and reactivity.

Synthesis and Synthetic Pathways

Although no explicit synthetic protocols for 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol are documented, analogous fluorene-alcohol derivatives are typically synthesized via:

Friedel-Crafts Alkylation

Fluorene derivatives are often functionalized using Friedel-Crafts reactions. For example, reacting 9-methylfluorene with propylene oxide in the presence of a Lewis acid (e.g., AlCl₃) could yield the target compound.

Grignard Addition

A Grignard reagent (e.g., isopropyl magnesium bromide) may attack a ketone precursor like 9-methylfluorenone, followed by acidic workup to produce the secondary alcohol.

Catalytic Hydrogenation

Reduction of a corresponding ketone (e.g., 1-(9-methyl-9H-fluoren-9-yl)-propan-2-one) using catalysts like palladium on carbon (Pd/C) under hydrogen gas could yield the alcohol.

Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical for maximizing yield and purity.

Physicochemical Properties

Experimental data for 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol are sparse, but predictions based on structural analogs include:

The compound’s low water solubility aligns with its hydrophobic fluorene core, while its moderate LogP suggests compatibility with organic solvents like dichloromethane or toluene .

Reactivity and Functionalization

The secondary alcohol group and aromatic system enable diverse reactions:

Esterification

The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity for applications in polymer chemistry.

Oxidation

Oxidizing agents like pyridinium chlorochromate (PCC) could convert the alcohol to a ketone, useful in synthesizing fluorescent dyes or pharmaceutical intermediates.

Electrophilic Aromatic Substitution

The fluorene ring undergoes nitration or sulfonation at the 2- and 7-positions, enabling further functionalization for optoelectronic materials.

Analytical Characterization

Mass Spectrometry

Predicted adducts and their collision cross sections (CCS) include:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 239.14305 | 155.3 |

| [M+Na]+ | 261.12499 | 169.2 |

| [M+NH4]+ | 256.16959 | 167.1 |

These values aid in identifying the compound via ion mobility spectrometry-mass spectrometry (IMS-MS).

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR peaks:

-

δ 1.2–1.4 ppm: Methyl groups (C-CH₃)

-

δ 2.5–3.0 ppm: Methine proton adjacent to -OH

-

δ 7.2–7.8 ppm: Aromatic protons (fluorene)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume